molecular formula C14H14O4 B14958135 4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B14958135
M. Wt: 246.26 g/mol
InChI Key: VEHSZAAJWDVJMS-UHFFFAOYSA-N
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Description

4-Methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a coumarin derivative featuring a methyl group at position 4 and a 1-methyl-2-oxopropoxy substituent at position 6. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties . The 1-methyl-2-oxopropoxy group introduces a ketone functionality, enhancing reactivity for further chemical modifications, such as condensation or nucleophilic addition reactions .

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

4-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one

InChI

InChI=1S/C14H14O4/c1-8-6-14(16)18-13-7-11(4-5-12(8)13)17-10(3)9(2)15/h4-7,10H,1-3H3

InChI Key

VEHSZAAJWDVJMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves the condensation of 4-methyl-2H-chromen-2-one with 1-methyl-2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted chromenones with diverse functional groups.

Scientific Research Applications

4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Substituent Position and Molecular Weight

The table below compares key structural features and molecular weights of related coumarin derivatives:

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
4-Methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 4-Me, 7-(1-Me-2-oxopropoxy) 246.26 Potential pharmacological activity
4-Methyl-7-((5-phenyl-1,3,4-thiadiazol-2-yl)oxy)-2H-chromen-2-one (7a) 4-Me, 7-(thiadiazole) 336.33 MAO inhibition (IC₅₀ = 0.12 µM for MAO-B)
4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy)-2H-chromen-2-one 4-Et, 5-(1-Me-2-oxopropoxy) 274.32 Structural isomer; substituent at position 5 alters electronic properties
7-(2-Oxo-2-phenylethoxy)-4-methylcoumarin (3) 4-Me, 7-(2-oxo-2-Ph ethoxy) 280.28 Precursor for Schiff bases (e.g., SB-1 to SB-16)
Odiparcil (4-Methyl-7-(5-thio-β-D-xylopyranosyloxy)coumarin) 4-Me, 7-(sugar) ~452.4* Reduces lysosomal GAG accumulation in MPS disorders

*Estimated based on molecular formula.

Physical Properties

  • Melting Points: Compound 7a: 124–125°C . 4-Ethyl-7-methyl-5-(1-methyl-2-oxopropoxy) derivative: Not reported, but ethyl substitution may lower melting point compared to methyl . Odiparcil: Liquid at room temperature due to hydrophilic sugar moiety .

Reactivity and Functional Group Influence

  • The 1-methyl-2-oxopropoxy group in the target compound provides a reactive ketone, enabling hydrazone or imine formation .
  • Thiadiazole-substituted analogs (e.g., 7a) exhibit enhanced MAO-B inhibition due to electron-withdrawing effects .
  • Sugar-substituted coumarins (e.g., odiparcil) show improved solubility and bioavailability .

Biological Activity

4-Methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the chromone class, characterized by its unique structural features that enhance its biological activity. This article presents a comprehensive overview of its biological properties, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C21H20O4, with a molecular weight of 336.4 g/mol. The compound features a chromene backbone with various substituents, including a methyl group at the 4-position and a 1-methyl-2-oxopropoxy group at the 7-position. This specific substitution pattern contributes to its diverse chemical reactivity and biological activities.

PropertyValue
Molecular FormulaC21H20O4
Molecular Weight336.4 g/mol
Structural ClassChromone

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties, demonstrating efficacy against various bacterial strains. The mechanism is believed to involve the inhibition of bacterial enzyme activity, which disrupts cellular processes.

2. Anti-inflammatory Effects

The compound has been explored for its potential as an anti-inflammatory agent. It interacts with specific molecular targets involved in inflammatory pathways, suggesting its utility in treating conditions characterized by inflammation.

3. Anticancer Potential

Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism of action appears to involve modulation of signaling pathways critical for cell survival.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes that play a role in inflammatory responses and cancer progression.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
3-benzyl-4-methylchromenoneC16H14OSimpler structure; potential anti-inflammatory activity.
6-hydroxyflavoneC15H10O5Known for antioxidant properties but lacks complexity.

Case Studies

Recent case studies have highlighted the promising applications of this compound:

  • Anti-inflammatory Study : A study demonstrated that this compound exhibited greater anti-inflammatory activity compared to ibuprofen, with an IC50 value significantly lower than that of the standard drug .
    CompoundIC50 (µM)
    4-Methyl Compound208.92
    Ibuprofen368.66
  • Antimicrobial Efficacy : In vitro tests showed that the compound effectively inhibited the growth of several pathogenic bacteria, indicating its potential as a natural antimicrobial agent .

Q & A

Q. What are the optimal synthetic routes for 4-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution of 7-hydroxy-4-methylcoumarin with chloroacetone in acetone, using anhydrous potassium carbonate as a base . Key intermediates are characterized by TLC, FT-IR, 1H^1 \text{H} NMR, and 13C^{13} \text{C} NMR. For example, the 1H^1 \text{H} NMR spectrum of the intermediate shows distinct signals for methyl groups (δ 2.0–2.10 ppm), the OCH2_2 moiety (δ 4.9 ppm), and aromatic protons (δ 6.3–7.6 ppm) . Alternative methods include Williamson ether synthesis with propargyl bromide or epichlorohydrin, followed by click chemistry for functionalization .

Q. How is crystallographic data for this compound analyzed to confirm its structure?

Single-crystal X-ray diffraction (SCXRD) is employed to resolve the molecular structure. For example, triclinic crystal systems (space group P1P1) with parameters a=9.0371A˚,b=9.6216A˚,c=11.0308A˚a = 9.0371 \, \text{Å}, b = 9.6216 \, \text{Å}, c = 11.0308 \, \text{Å} have been reported, with π–π stacking interactions stabilizing the lattice . Software like SHELXL refines the structure, while ORTEP-3 visualizes thermal ellipsoids and intramolecular contacts (e.g., C–H···O pseudo-rings) .

Advanced Research Questions

Q. What challenges arise in interpreting conflicting spectral or crystallographic data for this compound?

Discrepancies in 1H^1 \text{H} NMR or mass spectra may stem from tautomerism, solvent effects, or impurities. For instance, a fractional chlorine occupancy (5.3%) in the crystal lattice due to synthesis artifacts requires careful refinement to avoid misinterpretation . Advanced 2D NMR (e.g., COSY, HSQC) or high-resolution mass spectrometry (HRMS) can resolve ambiguities . In crystallography, pseudosymmetry or twinning may necessitate using SHELXD for phase determination and SHELXE for density modification .

Q. How can multi-step synthesis of functionalized derivatives be optimized for yield and purity?

Ultrasound-assisted one-pot, three-component reactions improve efficiency by reducing reaction time and by-products. For example, coupling 4-methylcoumarin derivatives with morpholine or piperazine fragments under ultrasonication achieves yields >85% . Solvent selection (e.g., methanol/chloroform mixtures for Schiff base formation) and catalytic additives (e.g., acetic acid for imine condensation) are critical for regioselectivity .

Q. What methodologies are used to evaluate the compound’s biological activity, such as enzyme inhibition?

Derivatives are screened against targets like monoamine oxidase-B (MAO-B) or acetylcholinesterase (AChE) using fluorometric assays. IC50_{50} values (e.g., 0.372 μM for MAO-B inhibition by morpholine conjugates) are determined via dose-response curves . Structural modifications, such as introducing triazole or piperidine moieties, enhance binding affinity and selectivity .

Q. How are fluorescent probes derived from this compound validated for cellular imaging applications?

Probes like 4-methyl-7-(2-nitrophenoxy)-chromen-2-one are tested for specificity toward biomolecules (e.g., selenols) in neutral aqueous buffers. Confocal microscopy validates cellular uptake and sublocalization, while competitive assays confirm minimal interference from thiols or amines . Quantum yield and photostability are quantified using spectrofluorometry .

Methodological Tools and Best Practices

Q. What software is recommended for refining and visualizing the crystal structure of this compound?

SHELX suites (SHELXL for refinement, SHELXD for phase solving) are industry standards for small-molecule crystallography . WinGX integrates tools for data processing, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams . For macromolecular applications, SHELXPRO interfaces with CCP4 suites .

Q. How can researchers address low reproducibility in synthetic yields across labs?

Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and characterize intermediates rigorously. For example, inconsistent coupling of 7-hydroxy-4-methylcoumarin with chloroacetone may arise from residual water; using molecular sieves or anhydrous acetone improves reproducibility .

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